3-Morpholin-4-yl-3-oxopropanethioamide

Descripción

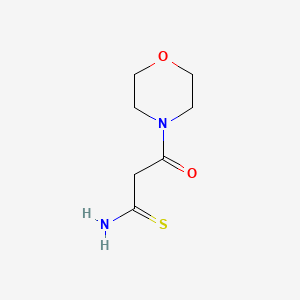

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-morpholin-4-yl-3-oxopropanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S/c8-6(12)5-7(10)9-1-3-11-4-2-9/h1-5H2,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKGERRTWOSDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363457 | |

| Record name | 3-morpholin-4-yl-3-oxopropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89984-45-2 | |

| Record name | 3-morpholin-4-yl-3-oxopropanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reaction Pathways for Thioamide Formation

Proposed Reaction Mechanisms for Thiocarbonylation

The conversion of a carbonyl group to a thiocarbonyl group, or thiocarbonylation, is the fundamental transformation in thioamide synthesis. This can be achieved through various mechanistic pathways, often dictated by the choice of starting materials and reagents.

Nucleophilic Addition and Elimination Pathways

A predominant mechanism in thioamide formation involves nucleophilic addition and elimination. A common strategy is the thionation of an existing amide using sulfurating agents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org Alternatively, thioamides can be synthesized via thioacylation, where an amine attacks a thioacylating agent. organic-chemistry.org

Recent studies have focused on activating the thioamide N–C(S) bond itself to facilitate transamidation, a process where one amine group on a thioamide is exchanged for another. This is achieved through ground-state destabilization, for example, by N-activation with a Boc group. This activation decreases the resonance stabilization of the thioamide, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack by an incoming amine. The reaction proceeds through a tetrahedral intermediate, and the subsequent collapse of this intermediate is driven by the electronic properties of the leaving amine group. rsc.orgrsc.org

Radical-Mediated Processes and Species (e.g., S3•−)

Radical mechanisms also play a role in certain thioamide syntheses. Thiyl radicals, derived from thioacids or thioacetates, are versatile intermediates that can participate in a variety of transformations under mild conditions. rsc.org For instance, photoredox-mediated nickel catalysis has been used for the C(sp3)–H thiocarbonylation of ethers. scispace.comresearchgate.netnih.gov In this process, the reaction is initiated by the photocatalytic reduction and fragmentation of a thioester into an acyl radical and a thiolate. The subsequent steps involve nickel-complex intermediates and radical processes to form the final thioester product. scispace.comresearchgate.netnih.gov While not directly forming a thioamide, these radical-based thiocarbonylation methods highlight the importance of radical intermediates in C–S bond formation.

Role of Key Intermediates

The pathways to thioamide formation are often characterized by a series of reactive intermediates that dictate the reaction's course and outcome. The specific intermediates involved depend heavily on the chosen synthetic route.

In methods starting from α-keto acids and amines, for example, an imine or iminium ion is a key intermediate. This species is formed in situ and then reacts with a sulfur source. chemrxiv.org The Willgerodt-Kindler reaction, which synthesizes thioamides from aldehydes, amines, and elemental sulfur, is also proposed to proceed through imine intermediates. organic-chemistry.orgresearchgate.net

When elemental sulfur is used, polysulfides can form, which then act as the active sulfurating species. nih.gov In other syntheses, intermediates such as thioketenes have been proposed, which can be "tamed" by forming adducts with copper to react with amines. chemrxiv.org Decarboxylative approaches can involve amide-acid intermediates that subsequently undergo sulfurization and decarboxylation to yield the thioamide. chemrxiv.org

The table below summarizes some of the key intermediates and their roles in various thioamide synthesis reactions.

| Intermediate | Precursors | Role in Thioamide Synthesis |

| Imine/Iminium Ion | Aldehyde/Ketone + Amine; α-Keto Acid + Amine | Acts as an electrophile for attack by a nucleophilic sulfur species. chemrxiv.org |

| Polysulfides | Elemental Sulfur (S8) | Serve as the active sulfur-transfer agents in reactions like the Willgerodt-Kindler. nih.gov |

| Thioketene | Various precursors | A highly reactive species that can be trapped by amines to form thioamides. chemrxiv.org |

| α-Ketothioacyl Azide | α-Azido Ketone + Elemental Sulfur | A proposed intermediate that is nucleophilically attacked by amines to yield α-ketothioamides. organic-chemistry.orgorganic-chemistry.org |

| N-Activated Thioamide | Thioamide + Activating Agent (e.g., Boc₂O) | A ground-state destabilized intermediate that is highly susceptible to nucleophilic attack for transamidation. rsc.org |

Kinetic and Thermodynamic Considerations in Reaction Control

The formation of a desired thioamide product often involves a delicate balance between kinetic and thermodynamic control. youtube.com While thioamides are generally stable, the reaction conditions must be optimized to favor their formation over potential side reactions or decomposition. For instance, in the addition of HBr to a diene, low temperatures favor the kinetically controlled product (formed via the fastest pathway), whereas higher temperatures allow the system to reach equilibrium and form the more stable, thermodynamically controlled product. youtube.com

Similarly, in thioamide synthesis, temperature can dictate the product distribution. youtube.com The stability of thioamides also varies; they can be susceptible to degradation under strongly acidic or basic conditions, which is a key consideration in multi-step syntheses like solid-phase peptide synthesis. nih.gov The activation of thioamides via ground-state destabilization alters the thermodynamics of the system, making a subsequent nucleophilic attack more favorable. rsc.orgrsc.org This strategy effectively lowers the activation energy for the desired transformation, allowing the reaction to proceed under milder, kinetically favorable conditions.

Stereochemical Outcomes and Diastereoselectivity in Thioamide Synthesis

When synthesizing chiral thioamides, particularly thiopeptides, controlling the stereochemistry is paramount. A significant challenge is the potential for epimerization (loss of stereochemical integrity) at the α-carbon to the thiocarbonyl group, especially under basic conditions used in peptide synthesis. nih.gov

Several strategies have been developed to mitigate this issue. One approach involves the use of thioimidate protecting groups, which can shield the fragile thioamide during demanding synthetic steps and prevent epimerization. chemrxiv.org Direct catalytic asymmetric aldol (B89426) reactions of thioamides have also been developed. By using a cooperative catalyst system (a soft Lewis acid and a hard Brønsted base), a thioamide can be chemoselectively deprotonated to form an enolate, which then reacts with an aldehyde with high diastereoselectivity and enantioselectivity. acs.org This highlights how catalyst choice is crucial for controlling the stereochemical outcome. acs.org

Influence of Catalyst, Solvent, and Temperature on Mechanistic Divergence

The outcome of a thioamide synthesis is highly sensitive to the reaction conditions, with the catalyst, solvent, and temperature capable of steering the reaction toward different products or mechanistic pathways.

Catalyst: The presence and nature of a catalyst are critical. For example, base-controlled three-component reactions of styrenes, amines, and sulfur can selectively yield either 2-phenylethanethioamides or benzothioamides depending on the base used. organic-chemistry.orgorganic-chemistry.org In other cases, reactions can proceed efficiently without any catalyst at all, offering a greener and more economical approach. researchgate.netnih.gov Ruthenium-based complexes have been shown to effectively catalyze the hydrogenation of thioamides. acs.org

Solvent: The choice of solvent can dramatically affect reaction efficiency. For instance, in the hydrogenation of thioesters, switching from toluene (B28343) to dioxane significantly improved the conversion rate. acs.org Some modern protocols favor using water as a solvent or even solvent-free conditions to enhance sustainability. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov

Temperature: Temperature is a key parameter for controlling reaction rate and selectivity. Microwave-assisted heating can significantly shorten reaction times in the Kindler thioamide synthesis compared to conventional heating. organic-chemistry.org However, higher temperatures can also lead to undesired side reactions. For example, in the hydrogenation of thioesters, increasing the temperature from room temperature to 135 °C was necessary to achieve full conversion. acs.org

The following interactive table summarizes the impact of these parameters on various thioamide synthesis reactions.

| Reaction Type | Catalyst | Solvent | Temperature | Outcome/Yield |

| Willgerodt-Kindler researchgate.net | None | None | 100 °C | 70-98% yield of various thioamides. |

| Hydrogenation acs.org | Ru-acridine complex | Dioxane | 135 °C | Full conversion to alcohol and thiol. |

| Kindler Synthesis organic-chemistry.org | None | NMP | 110-180 °C (MW) | Good yields, short reaction times (2-20 min). |

| Asymmetric Aldol acs.org | Cu(I)/Ph-BPE + Li salt | THF | -20 °C | High diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). |

| Styrene Thioamidation organic-chemistry.org | Base (e.g., DBU vs. K₂CO₃) | DMSO | 120 °C | Selective formation of different thioamide isomers depending on the base. |

Advanced Spectroscopic and Structural Characterization of Thiocarbonyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Morpholin-4-yl-3-oxopropanethioamide, both ¹H and ¹³C NMR, along with advanced 2D techniques, provide a complete picture of its atomic connectivity and conformation.

¹H NMR and ¹³C NMR Chemical Shift Analysis of Thiocarbonyl and Morpholine (B109124) Protons/Carbons

While a specific, peer-reviewed spectrum for this compound is not widely published, the expected chemical shifts can be reliably predicted based on extensive data for analogous structures containing morpholine and thioamide moieties.

¹H NMR: The proton spectrum is expected to show distinct signals for the morpholine ring and the methylene (B1212753) group of the propanethioamide backbone. The protons on the morpholine ring typically appear as two multiplets. The four protons adjacent to the oxygen atom (H-2' and H-6') are deshielded and are expected in the range of δ 3.6–3.8 ppm. The four protons adjacent to the nitrogen atom (H-3' and H-5') would appear further upfield, likely in the δ 3.4–3.6 ppm region. The central methylene protons (H-2) of the propanethioamide chain, situated between the carbonyl and thiocarbonyl groups, would resonate as a singlet at approximately δ 4.0-4.3 ppm due to the strong deshielding effect of the adjacent electron-withdrawing groups. The thioamide (-CSNH₂) protons would appear as two broad singlets at lower field, typically between δ 9.0 and 9.8 ppm, due to their acidic nature and nitrogen's quadrupole moment.

¹³C NMR: The carbon spectrum provides key information about the carbon framework. The thiocarbonyl carbon (C-1) is the most deshielded, with an expected chemical shift in the range of δ 190–205 ppm. The carbonyl carbon (C-3) of the amide is also significantly deshielded, appearing around δ 165–170 ppm. The methylene carbon (C-2) is expected to resonate between δ 45–55 ppm. For the morpholine ring, the carbons adjacent to the oxygen (C-2' and C-6') typically appear around δ 66–68 ppm, while the carbons adjacent to the nitrogen (C-3' and C-5') are found in the δ 42–46 ppm range. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CSNH₂ | 9.0 - 9.8 (2H, br s) | - |

| C-1 (C=S) | - | 190 - 205 |

| C-2 (-CH₂-) | 4.0 - 4.3 (2H, s) | 45 - 55 |

| C-3 (C=O) | - | 165 - 170 |

| Morpholine H-3', H-5' | 3.4 - 3.6 (4H, m) | - |

| Morpholine H-2', H-6' | 3.6 - 3.8 (4H, m) | - |

| Morpholine C-3', C-5' | - | 42 - 46 |

| Morpholine C-2', C-6' | - | 66 - 68 |

Advanced 2D NMR Techniques for Connectivity and Conformational Analysis (e.g., HMBC, TOCSY)

To unambiguously assign these signals and confirm the molecular structure, 2D NMR techniques are indispensable.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

The methylene protons (H-2) showing correlation to both the thiocarbonyl carbon (C-1) and the carbonyl carbon (C-3).

The morpholine protons adjacent to the nitrogen (H-3', H-5') showing a correlation to the carbonyl carbon (C-3).

TOCSY (Total Correlation Spectroscopy): This experiment establishes proton-proton coupling networks within the molecule. For this compound, it would clearly show the correlation between the two sets of inequivalent protons within the morpholine ring, confirming the integrity of the heterocyclic system.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of C=S and C=O Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorption bands corresponding to the carbonyl (C=O) and thiocarbonyl (C=S) groups.

The C=O stretching vibration of the tertiary amide (the "Amide I" band) is expected to produce a strong, sharp absorption in the range of 1650–1690 cm⁻¹. mdpi.comyoutube.com The exact position is influenced by the electronic environment and potential for hydrogen bonding.

The C=S stretching vibration is typically weaker and more variable in position than the C=O stretch. It is often coupled with other vibrations, but a characteristic band is generally expected in the 1250–1020 cm⁻¹ region. researchgate.net Additionally, the spectrum would show C-N stretching vibrations for the amide and morpholine ring, N-H bending and stretching for the primary thioamide, and C-H stretching and bending vibrations for the methylene and morpholine groups. The C-O-C ether stretch of the morpholine ring would also be present, typically around 1115 cm⁻¹. rsc.org

Expected Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Thioamide (-CSNH₂) | 3350 - 3180 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2950 - 2850 | Medium |

| C=O Stretch (Amide I) | Tertiary Amide | 1650 - 1690 | Strong |

| C=S Stretch | Thioamide | 1250 - 1020 | Medium-Weak |

| C-O-C Stretch | Ether (Morpholine) | ~1115 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.

The molecular formula of this compound is C₇H₁₀N₂O₂S, giving it a monoisotopic mass of approximately 186.05 Da. In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 186 or 187, respectively.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental composition. For C₇H₁₀N₂O₂S, the calculated exact mass of the [M+H]⁺ ion is 187.0541, a value that HRMS can measure with high precision.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Breakage of the bond adjacent to the morpholine nitrogen, leading to the loss of the C₃H₂NO₂S fragment or the formation of a stable morpholinium cation (m/z 86).

Cleavage of the amide bond: Scission of the C(O)-N bond, separating the morpholine ring from the propanethioamide chain.

Loss of small molecules: Fragmentation involving the loss of CO, CS, or H₂S from the molecular ion or subsequent fragments. nih.govresearchgate.netmiamioh.edu

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of numerous related structures allows for a confident prediction of its key conformational features. researchgate.netsciencepublishinggroup.com

It is highly anticipated that the six-membered morpholine ring would adopt a stable chair conformation . nih.govnih.gov This is the lowest energy conformation for such heterocyclic systems, minimizing steric strain and torsional interactions. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the N-H protons of the primary thioamide group and the oxygen atoms of the carbonyl or morpholine moieties, as well as potentially the sulfur atom of the thiocarbonyl group.

Expected Crystallographic Parameters

| Parameter | Expected Value / Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric (e.g., P2₁/c) or non-centrosymmetric groups |

| Morpholine Conformation | Chair |

| Key Supramolecular Interactions | Intermolecular N-H···O=C and/or N-H···S=C hydrogen bonds |

UV-Vis Spectroscopy: Electronic Absorption Characteristics of Thiocarbonyl Chromophores

UV-Visible spectroscopy measures the electronic transitions within a molecule. The key chromophore in this compound is the thiocarbonyl (C=S) group. Thiocarbonyl compounds typically exhibit two characteristic absorption bands:

A relatively weak band in the visible or near-UV region (λₘₐₓ ≈ 350-500 nm) corresponding to the formally forbidden n→π* transition. This transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital.

A much stronger absorption band at shorter wavelengths in the UV region (λₘₐₓ ≈ 250-300 nm) due to the allowed π→π* transition. mdpi.com

The morpholine moiety itself does not absorb significantly in the near-UV or visible range; its absorption occurs at much shorter wavelengths (<220 nm). rsc.org Therefore, the UV-Vis spectrum of the title compound would be primarily defined by the electronic transitions of the thiocarbonyl group, making it a useful technique for quantitative analysis.

Theoretical and Computational Chemistry Studies of 3 Morpholin 4 Yl 3 Oxopropanethioamide

Quantum Chemical Calculations (e.g., Ab Initio, Semi-Empirical)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Electronic Structure and Bonding Analysis

The electronic structure of 3-Morpholin-4-yl-3-oxopropanethioamide is characterized by the interplay of the electron-donating morpholine (B109124) ring and the electron-withdrawing thioamide and amide functionalities. Ab initio and semi-empirical methods can be employed to calculate molecular orbitals, charge distributions, and bonding characteristics.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the thioamide group, specifically the sulfur atom, due to its higher energy lone pair electrons. The LUMO is likely to be distributed over the π-system of the thioamide and adjacent carbonyl group, making these sites susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.8 D |

| Charge on Sulfur (Thioamide) | -0.45 e |

| Charge on Oxygen (Carbonyl) | -0.55 e |

Conformational Preferences and Energy Landscapes of the Morpholine Ring and Thioamide Moiety

The three-dimensional structure of this compound is determined by the conformational preferences of its constituent parts, namely the morpholine ring and the flexible side chain containing the thioamide group.

The morpholine ring typically adopts a stable chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible, representing higher energy states on the potential energy surface. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion.

The thioamide moiety introduces a significant rotational barrier around the C-N bond due to its partial double bond character. nih.gov This leads to the existence of cis and trans isomers with respect to the thioamide plane. The trans conformation is generally more stable for steric reasons. The flexibility of the propanethioamide side chain allows for multiple low-energy conformations, which can be explored through systematic conformational searches or molecular dynamics simulations.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (O=C-C-C=S) | Relative Energy (kcal/mol) |

| Extended (anti) | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 5.8 |

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a popular method in computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying larger molecules like this compound.

Elucidation of Reaction Pathways and Transition State Analysis

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and transition states. mdpi.comresearchgate.net For this compound, several reactions could be of interest, such as its synthesis, hydrolysis, or reactions involving the thioamide group.

For example, the synthesis of this compound could involve the reaction of a morpholine-containing precursor with a thioacylating agent. DFT could be used to model the reaction mechanism, determining whether it proceeds through a concerted or stepwise pathway and calculating the activation energies for each step. This information is valuable for optimizing reaction conditions.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative Data)

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic attack on thioamide | 15.2 |

| Tetrahedral intermediate formation | -5.7 (relative to reactants) |

| Leaving group departure | 12.8 |

Prediction and Interpretation of Spectroscopic Properties

DFT methods can accurately predict various spectroscopic properties, which can be used to interpret experimental spectra and confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the positions of characteristic peaks in the IR spectrum. For this compound, key vibrations would include the C=O stretch of the amide, the C=S stretch of the thioamide, and various C-H, C-N, and C-O stretches of the morpholine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to calculate the chemical shifts of ¹H and ¹³C atoms, aiding in the assignment of peaks in NMR spectra. The calculated chemical shifts are often in good agreement with experimental values.

Table 4: Predicted Characteristic Vibrational Frequencies and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Spectroscopic Data | Predicted Value |

| IR: ν(C=O) | 1650 cm⁻¹ |

| IR: ν(C=S) | 1100 cm⁻¹ |

| ¹³C NMR: δ(C=O) | 170 ppm |

| ¹³C NMR: δ(C=S) | 205 ppm |

| ¹³C NMR: δ(Morpholine CH₂) | 45, 67 ppm |

Molecular Docking Studies of Related Thioamide-Morpholine Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, a thioamide-morpholine derivative, is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

The interactions stabilizing the ligand-protein complex can be analyzed, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For thioamide-morpholine derivatives, the morpholine oxygen and the thioamide sulfur can act as hydrogen bond acceptors, while the morpholine ring can engage in hydrophobic interactions.

Table 5: Summary of Molecular Docking Studies on Related Thioamide-Morpholine Derivatives (Illustrative Examples)

| Derivative Class | Target Protein | Key Interactions | Predicted Binding Affinity (kcal/mol) |

| Morpholine-thiophene thiosemicarbazones | Urease | Hydrogen bonding with active site residues | -7.5 to -8.9 |

| Thiazole-thioamide derivatives | Tubulin | Hydrophobic interactions with colchicine (B1669291) binding site | -6.8 to -8.2 |

| Pyridine-thioamide derivatives | Thrombin | Hydrogen bonding with serine protease active site | -8.1 to -9.5 |

These studies on related compounds suggest that this compound and its derivatives could also exhibit interesting biological activities, warranting further investigation through molecular docking and subsequent experimental validation.

Despite a comprehensive search for scholarly articles and research data, specific information regarding the theoretical and computational chemistry studies of this compound is not available in the public domain.

Extensive searches for this particular compound did not yield any dedicated studies on its ligand-receptor interactions, binding modes, Structure-Activity Relationship (SAR), or Quantitative Structure-Activity Relationship (QSAR) models.

General information on the biological activities and computational analysis of broader classes of compounds, such as morpholine derivatives and thioamides, is available. For instance, the morpholine moiety is recognized as a valuable pharmacophore in medicinal chemistry due to its ability to enhance potency and modulate pharmacokinetic properties through interactions with target proteins. nih.gove3s-conferences.org Similarly, thioamide groups are known to participate in interactions with biological targets, such as catalytic residues in enzymes. nih.gov

However, the absence of specific research on this compound prevents a detailed analysis as requested in the article outline. Without dedicated computational chemistry studies, it is not possible to provide specific data tables or in-depth research findings concerning its binding modes or the specific contributions of its thiocarbonyl and morpholine moieties to molecular recognition. Furthermore, the lack of a series of analogues with corresponding biological activity data precludes any discussion on its SAR or the development of QSAR models.

Therefore, the requested article focusing solely on the chemical compound “this compound” and adhering to the specified outline cannot be generated at this time due to the lack of available scientific literature.

Coordination Chemistry and Metal Complexes of Thioamide Morpholine Ligands

3-Morpholin-4-yl-3-oxopropanethioamide as a Ligand Precursor

This compound presents a fascinating case for coordination chemistry due to the presence of multiple potential donor atoms and its structural flexibility. Its behavior as a ligand is dictated by the electronic and steric properties of its functional groups.

The coordinating ability of this compound is rooted in the availability of lone pair electrons on its sulfur, oxygen, and nitrogen atoms.

Sulfur: The thioamide group (-CSNH₂) is a key feature of this ligand. The sulfur atom is considered a soft donor, exhibiting a high affinity for soft or borderline metal ions such as Cu(I), Ag(I), Cd(II), and Hg(II). nih.gov Coordination through the sulfur atom is a common feature in thioamide-metal complexes. asianpubs.orgresearchgate.net The involvement of sulfur in bonding can be attributed to its vacant d-orbitals, which can accept electron density from metal ions, forming dπ-dπ bonds. asianpubs.org

Oxygen: The ligand possesses two oxygen atoms: one in the morpholine (B109124) ring and one in the carbonyl group (-C=O) adjacent to the morpholine. The carbonyl oxygen is a hard donor and can coordinate with a variety of metal ions. The ether oxygen within the morpholine ring is generally a weaker donor but can participate in coordination, especially if sterically favored. researchgate.net

Nitrogen: There are two nitrogen atoms available for coordination: the amide nitrogen of the thioamide group and the tertiary amine nitrogen of the morpholine ring. The thioamide nitrogen can participate in coordination, often in conjunction with the sulfur atom to form a chelate ring. asianpubs.orgresearchgate.net The morpholine nitrogen, being a tertiary amine, is also a potential donor site. researchgate.net The pharmacophoric activity of morpholine is often attributed to the oxygen donor atom, which can influence the basicity of the nitrogen site. researchgate.net

The arrangement of donor atoms in this compound allows for several potential chelation modes, making it a versatile ligand. Chelation, the formation of a ring structure between a ligand and a central metal ion, leads to enhanced stability of the resulting complex.

Bidentate (S, N) Chelation: A prevalent coordination mode for thioamides involves the sulfur and nitrogen atoms of the thioamide group, forming a stable five- or six-membered chelate ring. asianpubs.orgnih.gov This mode is common in many transition metal complexes with thioamide-containing ligands. researchgate.net

Bidentate (S, O) Chelation: The ligand could also coordinate through the thioamide sulfur and the carbonyl oxygen. This would create a larger chelate ring, the stability of which would depend on the specific metal ion and steric factors.

Bridging Ligand: It is also conceivable that the ligand could act as a bridge between two metal centers, with different donor atoms coordinating to each metal ion. For instance, the thioamide group could bind to one metal while the morpholine nitrogen or carbonyl oxygen binds to another.

The specific binding mode adopted would be influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent used. ucj.org.ua

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for thioamide ligands. A general method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A typical synthetic route would be:

Dissolving the ligand, this compound, in a solvent such as ethanol.

Adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to the ligand solution, often in a specific molar ratio (e.g., 1:2 metal to ligand). asianpubs.orgnih.gov

The reaction mixture is typically stirred, sometimes with gentle heating or refluxing, for a period to ensure the completion of the reaction. nih.gov

The resulting metal complex, which may precipitate out of the solution, is then isolated by filtration.

The isolated solid is washed with the solvent to remove any unreacted starting materials and then dried, often under reduced pressure. asianpubs.org

The choice of solvent and reaction temperature can influence the final product, including its structure and coordination geometry.

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)

For a complex of this compound, X-ray crystallography could confirm:

The specific atoms of the ligand that are coordinated to the metal ion.

The coordination number and geometry of the metal center (e.g., tetrahedral, square planar, or octahedral). nih.govresearchgate.net

The conformation of the ligand upon coordination, including the planarity of any chelate rings formed.

The presence of any solvent molecules or counter-ions in the crystal lattice. nih.gov

While no specific crystal structures for complexes of this compound are currently available, analysis of related structures provides a basis for what might be expected. For example, studies on other thioamide complexes have revealed both mononuclear and polymeric structures. researchgate.net

Spectroscopic Characterization of Metal-Thioamide Complexes

Spectroscopic techniques are crucial for characterizing newly synthesized metal complexes and for understanding the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is highly informative for determining which donor atoms are involved in coordination. Upon complexation, characteristic vibrational frequencies of the ligand are expected to shift.

The thioamide bands, which are complex vibrations involving ν(C=S), ν(C-N), and δ(N-H), are particularly sensitive to coordination. A shift in these bands, especially a decrease in the frequency of the ν(C=S) band and an increase in the ν(C-N) band, would indicate coordination through the sulfur atom. asianpubs.orgresearchgate.net

A shift in the ν(C=O) band of the carbonyl group to a lower frequency would suggest its involvement in bonding.

The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. asianpubs.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The d-d transitions of the metal ion and charge transfer bands are sensitive to the ligand field. scispace.com Thioamides typically exhibit n → π* and π → π* transitions, which may shift upon coordination. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of protons and carbons near the donor atoms upon coordination can confirm the binding sites. researchgate.net

| Spectroscopic Data | Free Ligand (Hypothetical) | Metal Complex (Expected Shifts) | Indication |

| IR (cm⁻¹) | |||

| ν(N-H) | ~3200 | Shift to lower frequency | Coordination via thioamide nitrogen |

| ν(C=O) | ~1650 | Shift to lower frequency | Coordination via carbonyl oxygen |

| Thioamide I (ν(C-N)+δ(C-H)) | ~1460 | No significant shift | |

| Thioamide II (ν(C-N)+δ(C-H)+ν(C=S)) | ~1360 | Shift to higher frequency | Coordination via sulfur |

| Thioamide IV (ν(C=S)) | ~740 | Shift to lower frequency | Coordination via sulfur |

| ν(M-S) / ν(M-N) | N/A | New bands ~400-500 | Formation of metal-ligand bonds |

| UV-Vis (nm) | |||

| n → π | ~350-400 | Shift upon coordination | Change in electronic environment |

| π → π | ~260-280 | Shift upon coordination | Change in electronic environment |

This table is illustrative and based on typical values for thioamide-containing ligands. asianpubs.orgresearchgate.netscispace.comnih.gov

Theoretical Studies on Metal-Ligand Interactions and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the nature of metal-ligand interactions. nih.gov

DFT calculations can be employed to:

Optimize the geometry of the metal complexes and predict their most stable structures. nih.gov

Calculate vibrational frequencies, which can be compared with experimental IR data to aid in band assignments.

Analyze the electronic structure of the complexes, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Quantify the strength and nature of the metal-ligand bonds through methods like Natural Bond Orbital (NBO) analysis. sid.ir

Predict electronic spectra by calculating transition energies, which can be correlated with experimental UV-Vis spectra.

Such theoretical studies can help to understand the factors that govern the selectivity of the ligand for different metal ions and the reactivity of the resulting complexes. researchgate.net

Derivatization and Applications As Synthetic Intermediates

Chemical Transformations to Other Functional Groups

The β-ketothioamide scaffold of 3-Morpholin-4-yl-3-oxopropanethioamide allows for a variety of chemical transformations to other functional groups. The presence of the carbonyl, thiocarbonyl, and active methylene (B1212753) groups enables diverse reactivity. chim.it For instance, the thioamide group can be converted to an amide through oxidation or reaction with specific reagents. The active methylene group, flanked by two electron-withdrawing groups, is readily deprotonated to form a nucleophilic carbanion, which can participate in various carbon-carbon bond-forming reactions.

Furthermore, β-ketothioamides can be transformed into N,S-acetals, which serve as valuable synthons for further reactions, leading to a diverse range of valuable heterocyclic frameworks. chim.it The reactivity of these functional groups can be selectively targeted by choosing appropriate reaction conditions and reagents, allowing for controlled and predictable synthetic outcomes.

Table 1: Potential Functional Group Transformations of β-Ketothioamides

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |

| Thioamide | Oxidation (e.g., m-CPBA) | Amide |

| Active Methylene | Base (e.g., NaH, LDA) | Carbanion |

| β-Ketothioamide | Dithioacetal formation | N,S-Acetal |

| Thioamide | Lawesson's Reagent | Dithioester |

Utility in Heterocyclic Synthesis

The rich chemical reactivity of this compound makes it an excellent building block for the synthesis of a variety of heterocyclic compounds. Its ability to act as a C-C-N-C=S synthon allows for the construction of five- and six-membered rings through cyclization reactions with appropriate partners.

β-Ketothioamides are known precursors for the synthesis of various sulfur-containing heterocycles, including thiadiazoles. nih.gov The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives. While a direct conversion of this compound to a thiadiazole is not explicitly detailed in the provided search results, the general principle involves reacting the thioamide with a hydrazine (B178648) derivative, followed by cyclization. For example, reaction with hydrazine would form a hydrazone intermediate, which could then undergo oxidative cyclization to yield a 1,3,4-thiadiazole (B1197879) ring.

Table 2: General Approach to Thiadiazole Synthesis from Thioamides

| Thioamide Derivative | Reagent | Intermediate | Product |

| R-C(=S)NH₂ | Hydrazine (N₂H₄) | R-C(=NNH₂)NH₂ | 5-R-1,3,4-Thiadiazol-2-amine |

| R-C(=S)NH₂ | Acyl hydrazides | Acyl thiosemicarbazide | 2,5-Disubstituted-1,3,4-thiadiazole |

The synthesis of furan (B31954) scaffolds can be achieved through various synthetic routes, and while a direct synthesis from this compound is not explicitly described, related β-dicarbonyl compounds are common starting materials. One general approach involves the Paal-Knorr furan synthesis, where a 1,4-dicarbonyl compound is cyclized under acidic conditions. It is conceivable that this compound could be transformed into a suitable 1,4-dicarbonyl precursor through alkylation of the active methylene group with an α-haloketone. Subsequent manipulation of the thioamide and amide functionalities could then lead to the desired 1,4-dicarbonyl compound for cyclization.

Another potential strategy involves the reaction of the enolate of the β-ketothioamide with a suitable electrophile that can introduce the remaining atoms required for the furan ring. The versatility of furan scaffolds in medicinal chemistry makes the development of synthetic routes from readily available starting materials like this compound an area of interest. nih.gov

Quinolone derivatives are an important class of compounds with significant biological activity. mdpi.com While the direct synthesis of quinolones from this compound is not detailed, the structurally related β-keto amides are valuable precursors for their synthesis. mdpi.comnih.gov A common strategy is the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) with a derivative of malonic acid, followed by thermal cyclization and subsequent saponification and decarboxylation. mdpi.com

By analogy, this compound could potentially be utilized in a modified Conrad-Limpach or Gould-Jacobs synthesis. This would likely involve the reaction of the enamine derived from the β-ketothioamide with an appropriate aniline derivative, followed by cyclization to form the quinolone ring system. The morpholine (B109124) moiety would remain as a substituent on the final quinolone scaffold.

Table 3: General Strategies for Quinolone Synthesis

| Starting Materials | Reaction Type | Key Intermediate | Product |

| Aniline, Diethyl ethoxymethylenemalonate | Gould-Jacobs | Anilinomethylenemalonate | 4-Hydroxyquinoline-3-carboxylate |

| Aniline, β-ketoester | Conrad-Limpach | β-Anilinoacrylate | 4-Hydroxy-2-alkylquinoline |

| β-Keto amide, o-Nitrobenzoyl chloride | Acylation/Reduction/Cyclization | α-(o-Nitrobenzoyl)-β-enamino amide | 2-Alkyl-4-quinolone-3-carboxamide |

The Eschenmoser coupling reaction is a powerful method for the formation of β-enaminocarbonyl compounds through a sulfide (B99878) contraction mechanism. researchgate.net This reaction typically involves the S-alkylation of a thioamide with an α-halocarbonyl compound, followed by elimination of sulfur. researchgate.net The use of primary thioamides, such as the one in this compound, in Eschenmoser coupling reactions can be challenging as they can undergo side reactions like conversion to nitriles. beilstein-journals.orgnih.gov

However, successful Eschenmoser couplings with primary thioamides have been reported, particularly when the reaction conditions are carefully controlled. beilstein-journals.orgnih.govbeilstein-journals.org The key to a successful reaction lies in the balance of acidity of the nitrogen and carbon atoms in the intermediate α-thioiminium salt. beilstein-journals.orgnih.gov For this compound, the reaction would involve S-alkylation with an α-haloketone or α-haloester, followed by base-promoted elimination of sulfur to yield a β-enaminone. The success of this reaction would be influenced by factors such as the choice of base, solvent, and the nature of the α-halocarbonyl compound. beilstein-journals.orgnih.gov

Strategies for Late-Stage Functionalization and Modification

Late-stage functionalization (LSF) is a crucial strategy in drug discovery for the rapid diversification of complex molecules to explore structure-activity relationships. acs.orgnih.gov The morpholine moiety in this compound is a common feature in many bioactive compounds and can be a target for LSF. nih.govrsc.org

Strategies for the late-stage functionalization of morpholine-containing compounds often focus on C-H activation of the morpholine ring or the modification of other parts of the molecule. acs.org For instance, electrochemical methods have been developed for the late-stage C(sp³)–H functionalization of amides, which could potentially be applied to the morpholine ring. acs.org Additionally, the aromatic rings that could be introduced through the synthetic routes described above would also be amenable to various LSF techniques, such as C-H arylation, halogenation, or trifluoromethylation. These modifications can significantly impact the pharmacological properties of the resulting molecules. nih.gov

Table 4: Common Late-Stage Functionalization Strategies

| Functionalization Type | Reagents/Catalysts | Target Site |

| C(sp³)-H Hydroxylation | P450 Enzymes | Aliphatic C-H bonds |

| C(sp²)-H Arylation | Palladium catalysts | Aromatic C-H bonds |

| C(sp³)-H Fluorination | Radical initiators, Fluorinating agents | Aliphatic C-H bonds |

| Chan-Lam Amination | Copper catalysts, Boronic acids | N-H bonds |

Role in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry aimed at the creation of a wide array of structurally diverse small molecules for the exploration of new areas of chemical space. This approach is instrumental in the generation of compound libraries for high-throughput screening to identify novel biologically active molecules. The compound This compound represents a potentially valuable building block in DOS due to its unique structural and functional features.

The design of this molecule, incorporating both a morpholine ring and a reactive thioamide functional group, offers multiple points for diversification. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs and bioactive compounds, making it a desirable core for new chemical libraries. The true synthetic versatility of This compound in DOS, however, lies in the reactivity of its thioamide group.

Thioamides are recognized as versatile synthons for the construction of a wide variety of heterocyclic compounds. researchgate.netresearchgate.net Their utility in both ionic and radical reactions makes them ideal for generating diverse molecular architectures. researchgate.net In the context of DOS, the thioamide moiety of This compound can serve as a key handle for introducing molecular diversity.

One of the primary applications of thioamides in library generation is their role in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. chemistryforsustainability.org These reactions are highly efficient and atom-economical, making them well-suited for the rapid assembly of complex molecules and the generation of large compound libraries. chemistryforsustainability.orgnih.gov The thioamide functionality can participate in various MCRs to produce a range of heterocyclic scaffolds.

Furthermore, the thioamide group is a key precursor for the synthesis of numerous sulfur-containing heterocycles. researchgate.net For instance, it can undergo reactions to form thiazoles, thiazolines, and thiazines, among other ring systems. mdpi.com By reacting This compound with a diverse set of bifunctional reagents, a library of novel morpholine-containing heterocyclic compounds can be generated. The choice of reaction partners would allow for systematic variation of the substituents and the heterocyclic core, a fundamental principle of DOS.

The table below illustrates the potential of This compound as a synthetic intermediate in generating diverse chemical scaffolds, a key aspect of DOS.

| Starting Material | Reaction Type | Potential Heterocyclic Scaffolds | Points of Diversity |

| This compound | Hantzsch Thiazole (B1198619) Synthesis | Thiazoles | Substituents on the thiazole ring derived from the α-haloketone reactant. |

| This compound | Cyclocondensation with α,β-unsaturated ketones | Thiazines | Substituents on the thiazinane ring derived from the Michael acceptor. |

| This compound | Multicomponent Reaction (e.g., with aldehydes and isocyanides) | Various complex heterocycles | Diversity introduced from each of the reaction components. |

Future Research Directions

Development of Innovative and Eco-Friendly Synthetic Methodologies

The development of sustainable and efficient synthetic routes is a critical aspect of modern chemistry. Future research should prioritize the exploration of green synthetic methodologies for the preparation of 3-Morpholin-4-yl-3-oxopropanethioamide.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. ijnrd.orgresearchgate.net The application of microwave-assisted synthesis to the thionation of the corresponding amide precursor of this compound could offer a more energy-efficient and rapid alternative to conventional heating methods. rasayanjournal.co.in Research in this area would involve optimizing reaction parameters such as temperature, time, and solvent choice to maximize yield and purity.

Ultrasound-Assisted Synthesis: Sonication is another green chemistry technique that can enhance reaction rates and yields by utilizing the phenomenon of acoustic cavitation. nih.gov Investigating the use of ultrasound in the synthesis of this compound, potentially in combination with other green chemistry principles like the use of environmentally benign solvents, could lead to more sustainable production methods. nih.govrsc.org Studies could compare the efficiency of ultrasound-assisted methods with traditional approaches. mdpi.com

Catalytic Approaches: Exploring novel catalytic systems for the synthesis of thioamides from their corresponding amides is a promising research direction. This could involve the use of earth-abundant metal catalysts or organocatalysts to facilitate the thionation reaction under milder conditions, reducing the need for harsh reagents like Lawesson's reagent. nih.gov The development of a catalytic, one-pot synthesis of this compound from readily available starting materials would be a significant advancement. chemistryviews.org

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency | Optimization of reaction parameters (temperature, time, solvent) |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder conditions | Synergistic effects with other green techniques, catalyst development |

| Novel Catalytic Systems | Milder reaction conditions, reduced waste, improved atom economy | Development of efficient and recyclable catalysts |

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes and predicting chemical behavior. Future research should focus on elucidating the formation and reactivity of this compound through a combination of experimental and computational methods.

Density Functional Theory (DFT) Calculations: Computational chemistry, particularly DFT, can provide valuable insights into the electronic structure, reaction pathways, and transition states involved in the synthesis of thioamides. nih.govresearchgate.net DFT studies could be employed to model the thionation of the amide precursor to this compound, helping to understand the role of different thionating agents and predict the most energetically favorable reaction pathways. acs.org Such studies can also shed light on the compound's conformational preferences and electronic properties. researchgate.net

Kinetic Studies: Experimental kinetic studies can provide crucial data to validate computational models and offer a deeper understanding of reaction rates and mechanisms. By monitoring the reaction progress under various conditions (e.g., temperature, concentration of reactants and catalysts), it would be possible to determine the rate law and activation parameters for the synthesis of this compound.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, could enable the detection and characterization of transient intermediates in the synthetic pathway. This experimental evidence would be invaluable for confirming the proposed reaction mechanisms derived from computational studies.

| Technique | Contribution to Mechanistic Understanding |

| Density Functional Theory (DFT) | Elucidation of reaction pathways, transition state analysis, prediction of reactivity |

| Kinetic Studies | Determination of rate laws, activation energies, and reaction orders |

| Spectroscopic Analysis | Identification and characterization of reaction intermediates |

Exploration of Novel Chemical Reactivity and Transformations

The unique structural features of this compound, particularly the presence of the β-ketothioamide moiety, suggest a rich and largely unexplored chemical reactivity.

Synthesis of Heterocyclic Compounds: Thioamides are versatile precursors for the synthesis of a wide range of sulfur- and nitrogen-containing heterocycles. researchgate.netacs.org Future research should investigate the utility of this compound as a building block for the construction of novel heterocyclic systems, such as thiazoles, thiophenes, and thiopyrans. acs.orgmdpi.comrsc.org The reactivity of the β-ketothioamide functionality can be exploited in cyclization and cycloaddition reactions to generate diverse molecular scaffolds. researchgate.netchim.it

Domino and Multicomponent Reactions: Designing one-pot domino or multicomponent reactions involving this compound would be an efficient strategy for the synthesis of complex molecules with high atom economy. These reactions could leverage the multiple reactive sites within the molecule to rapidly build molecular complexity.

Metal-Catalyzed Cross-Coupling Reactions: The thioamide group can participate in various metal-catalyzed cross-coupling reactions. Investigating the reactivity of the C=S bond in this compound in reactions such as desulfurative cross-coupling could open up new avenues for its functionalization and the synthesis of novel derivatives.

Design of Next-Generation Analogues for Targeted Chemical Research

The structural framework of this compound provides a versatile scaffold for the design and synthesis of next-generation analogues with tailored properties for specific chemical research applications. The morpholine (B109124) and thioamide moieties are known to influence the biological activity and pharmacokinetic profiles of molecules. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of analogues of this compound is warranted. researchgate.nete3s-conferences.org This would involve the synthesis of a library of derivatives with modifications to the morpholine ring, the thioamide group, and the propanethioamide backbone. Such studies would be crucial for identifying key structural features that govern the compound's chemical and potentially biological properties.

Thioamide as an Amide Bioisostere: The replacement of an amide bond with a thioamide can lead to significant changes in biological activity, metabolic stability, and cell permeability. chemrxiv.orgtandfonline.com Future research could focus on designing analogues of biologically active amides where the amide is replaced by the thioamide moiety present in this compound to explore the potential benefits of this bioisosteric replacement.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-Morpholin-4-yl-3-oxopropanethioamide to achieve high yield and purity?

Methodological Answer:

- Coupling Agents: Use carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) to activate carboxylic acid intermediates, as demonstrated in analogous morpholine derivatives .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing charged intermediates.

- Purification: Sequential liquid-liquid extraction (ethyl acetate/water) followed by column chromatography ensures removal of unreacted starting materials and byproducts.

- Yield Optimization: Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion (~16 hours for similar syntheses) .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., morpholine ring protons at δ 3.5–4.0 ppm, thioamide C=S at ~200 ppm).

- Infrared Spectroscopy (IR): Confirm thioamide C=S stretching (~1200–1250 cm⁻¹) and carbonyl (C=O) bands (~1650 cm⁻¹).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion).

- HPLC: Use C18 columns with acetonitrile/water gradients and UV detection (λ = 254 nm) for purity assessment (>95%) .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light Sensitivity: Expose samples to UV/visible light and monitor degradation via HPLC.

- pH Stability: Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS.

- Long-Term Storage: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Q. What safety protocols must be prioritized when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation risks.

- Spill Management: Neutralize spills with absorbent materials (e.g., vermiculite) and dispose via hazardous waste channels.

- First Aid: Immediate eye rinsing (15 minutes with saline) and medical consultation for ingestion .

Advanced Research Questions

Q. How can conformational analysis of the morpholine ring in this compound inform its biochemical interactions?

Methodological Answer:

- Crystallography: Use SHELX software for single-crystal X-ray diffraction to determine puckering parameters (amplitude , phase angle ) .

- Computational Modeling: Apply density functional theory (DFT) to calculate energy minima for chair, boat, or twist-boat conformations.

- Biochemical Relevance: Correlate ring puckering with steric hindrance or hydrogen-bonding capacity at target sites (e.g., enzyme active pockets) .

Q. What methodologies are effective in resolving contradictions between computational solubility predictions and experimental data for this compound?

Methodological Answer:

- Multi-Method Validation: Compare solubility predictions (e.g., COSMO-RS, Hansen parameters) with experimental measurements (shake-flask method, UV spectrophotometry).

- Iterative Refinement: Adjust computational models using experimental data (e.g., dielectric constant corrections) .

- Data Triangulation: Validate results via orthogonal techniques (e.g., HPLC vs. gravimetric analysis) .

Q. What in vitro pharmacological assays are appropriate for evaluating the NMDA receptor affinity of this compound?

Methodological Answer:

- Radioligand Binding Assays: Use [³H]MK-801 or [³H]TCP to measure displacement in rat cortical membranes.

- Electrophysiology: Patch-clamp recordings in HEK293 cells expressing recombinant NMDA receptors quantify ion channel blockade.

- Dose-Response Curves: Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism) .

Q. How can researchers validate analytical methods for this compound using available reference standards?

Methodological Answer:

- Cross-Validation: Compare retention times (HPLC) and spectral data (NMR/MS) with certified standards (e.g., morpholine derivatives in NIST databases) .

- Linearity Studies: Prepare calibration curves (0.1–100 µg/mL) to assess method sensitivity (R² > 0.99).

- Inter-Laboratory Reproducibility: Participate in round-robin testing to confirm method robustness .

Q. What computational approaches are recommended for predicting the binding modes of this compound with target receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with NMDA receptor GluN2B subunits.

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (100 ns trajectories) to assess stability.

- Free Energy Calculations: Apply MM-GBSA to estimate binding affinities () .

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH cofactors; identify metabolites via LC-QTOF-MS.

- Cytochrome P450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Reactive Metabolite Trapping: Use glutathione (GSH) to detect electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.